molecular formula C7H4BrClN2O B3295137 3-Bromo-6-chloro-4-hydroxyindazole CAS No. 887569-62-2

3-Bromo-6-chloro-4-hydroxyindazole

Cat. No.: B3295137
CAS No.: 887569-62-2
M. Wt: 247.47 g/mol
InChI Key: ZWKNZKKDLRLVFN-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-4-hydroxyindazole (CAS: 887569-62-2) is a halogenated indazole derivative with the molecular formula C₇H₄BrClN₂O (molar mass: 263.48 g/mol). This compound features a hydroxy group at position 4, bromine at position 3, and chlorine at position 6 on the indazole scaffold . It is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of antiviral agents and kinase inhibitors. Its structural motifs—halogen substituents and a hydroxy group—impart unique electronic and steric properties, making it valuable in medicinal chemistry and crystallographic studies .

Properties

IUPAC Name

3-bromo-6-chloro-2H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-7-6-4(10-11-7)1-3(9)2-5(6)12/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKNZKKDLRLVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-4-hydroxyindazole typically involves the bromination and chlorination of indazole derivatives. One common method includes the bromination of 6-chloroindazole followed by hydroxylation at the 4-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and chlorinating agents like thionyl chloride for chlorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-4-hydroxyindazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-6-chloro-4-hydroxyindazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-4-hydroxyindazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine, chlorine, and hydroxyl groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-bromo-6-chloro-4-hydroxyindazole with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number Key Features
This compound C₇H₄BrClN₂O 263.48 Br (3), Cl (6), OH (4) 887569-62-2 Hydroxy group enhances H-bonding
3-Bromo-4-chloro-6-methoxyindazole C₈H₆BrClN₂O 277.50 Br (3), Cl (4), OMe (6) 887569-99-5 Methoxy improves lipophilicity
3-Bromo-4-hydroxy-6-iodoindazole C₇H₄BrIN₂O 338.93 Br (3), I (6), OH (4) 887570-41-4 Iodo substitution increases steric bulk
4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid C₈H₅BrN₂O₃ 257.04 Br (4), OH (3), COOH (6) 885520-30-9 Carboxylic acid introduces acidity

Key Observations :

  • Substituent Effects: Halogens: Bromine and chlorine are electron-withdrawing groups, enhancing electrophilic reactivity. Hydroxy vs. Methoxy: The hydroxy group in the parent compound facilitates hydrogen bonding, critical for target interactions. Methoxy in 3-bromo-4-chloro-6-methoxyindazole improves lipophilicity, enhancing membrane permeability .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-6-chloro-4-hydroxyindazole, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclization of halogenated aniline precursors under basic or acidic conditions. For example, a modified approach inspired by bromo-chloroindazole syntheses uses 4-bromo-3-chloroaniline derivatives reacted with hydroxylating agents (e.g., hydroxylamine hydrochloride) in dichloromethane with triethylamine as a base . Key optimizations include:
  • Temperature control : Maintaining 0–5°C during cyclization minimizes side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) isolates the product in >70% purity.
  • Table 1 : Comparison of Synthetic Conditions
PrecursorSolventCatalystYield (%)Purity (%)Reference
4-bromo-3-chloroanilineDCMTEA6585
3-bromo-4-chloro-6-methoxyDMFNone7290

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (DMSO-d6) shows characteristic indazole ring protons (δ 7.2–8.1 ppm) and hydroxyl proton (δ 10.5 ppm). 13^{13}C NMR confirms halogen substitution (C-Br: ~110 ppm; C-Cl: ~125 ppm) .
  • X-ray crystallography : SHELX programs refine crystal structures, with hydrogen-bonding interactions (O–H···N) critical for stability . ORTEP-3 or WinGX visualizes molecular packing .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 261.42) validates molecular weight.

Q. How can researchers identify and mitigate common impurities in this compound synthesis?

  • Methodological Answer :
  • By-products : Dehalogenation products (e.g., des-bromo analogs) form under prolonged heating. Use TLC (Rf = 0.3 in 3:7 EtOAc:hexane) for real-time monitoring.
  • Analytical methods : HPLC (C18 column, 70:30 acetonitrile:water) resolves impurities at 254 nm. Adjust pH to 2.5 with trifluoroacetic acid to sharpen peaks .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound derivatives?

  • Methodological Answer :
  • Electrophilic aromatic substitution (EAS) : Bromine preferentially occupies the 3-position due to ortho/para-directing effects of the hydroxyl group. Computational studies (DFT, Gaussian 09) model charge distribution, showing higher electron density at C3 .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic bromination at C3, while higher temperatures promote equilibration to C4 isomers.

Q. How do structural modifications of this compound impact its biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the hydroxyl group with methoxy to enhance lipophilicity and blood-brain barrier penetration. In vitro assays (e.g., kinase inhibition) use HEK293 cells with IC50 values calculated via nonlinear regression .
  • Table 2 : Biological Activity of Derivatives
DerivativeTarget EnzymeIC50 (µM)Assay ConditionsReference
3-Br-6-Cl-4-OH-indazoleCDK20.4510% FBS, 37°C, 48h
3-Br-6-Cl-4-OCH3-indazoleCDK20.12Serum-free, 37°C, 24h

Q. How should researchers resolve contradictions in crystallographic data for halogenated indazoles?

  • Methodological Answer :
  • Data validation : Use the R-factor (<5%) and residual density maps (<0.3 eÅ3^{-3}) in SHELXL to assess model accuracy . Discrepancies in bond lengths (e.g., C–Br = 1.89 Å vs. 1.92 Å) may arise from twinning; reprocess data with TWINLAWS in SHELX .
  • Cross-validation : Compare with neutron diffraction data or quantum mechanical calculations (e.g., CRYSTAL17) for halogen positions.

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Docking studies : AutoDock Vina models Suzuki-Miyaura coupling with Pd(PPh3)4, identifying steric hindrance at C6-Cl as a rate-limiting factor .
  • Reactivity descriptors : Fukui indices (calculated via Gaussian 09) highlight nucleophilic sites for functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-chloro-4-hydroxyindazole
Reactant of Route 2
3-Bromo-6-chloro-4-hydroxyindazole

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